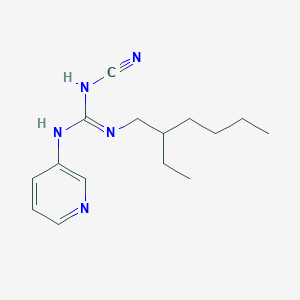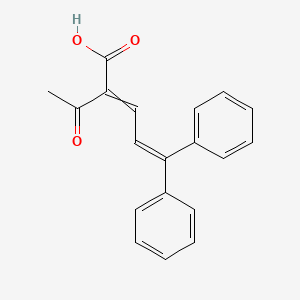
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C19H16O3 It is characterized by the presence of an acetyl group and two phenyl groups attached to a penta-2,4-dienoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with acetylating agents under controlled conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst to facilitate the addition of acetyl groups to the diene system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar diene structure but lacks the acetyl group.
5,5-Diphenylpent-2-enoic acid: Similar structure with different substitution patterns.
Cinnamylidene acetic acid: Another related compound with a similar backbone.
Uniqueness
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid is unique due to the presence of both acetyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
57880-86-1 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-acetyl-5,5-diphenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C19H16O3/c1-14(20)17(19(21)22)12-13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,22) |
InChI 键 |
MJOOOYYJXUCQMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


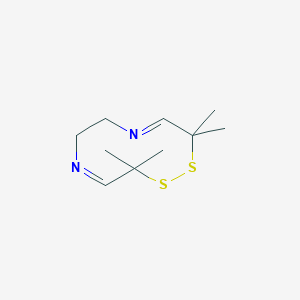


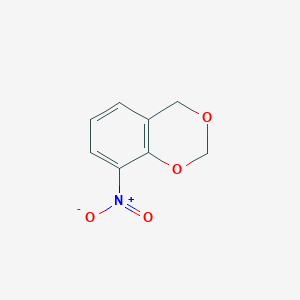
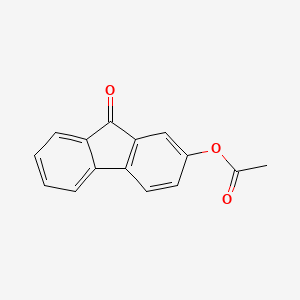

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)


